molecular formula C8H7N3O B12362672 6-amino-4aH-quinoxalin-2-one

6-amino-4aH-quinoxalin-2-one

Katalognummer: B12362672
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: CZFNDSVERGZVCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxalin-2-one, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of an amino group at the 6-position enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4aH-quinoxalin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the cyclization of o-phenylenediamine with glyoxal due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-4aH-quinoxalin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxalin-2,3-dione.

    Reduction: Reduction of the nitro group (if present) to an amino group.

    Substitution: Electrophilic substitution reactions at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinoxalin-2,3-dione.

    Reduction: this compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

6-amino-4aH-quinoxalin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-amino-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxalin-2-one: Lacks the amino group at the 6-position, resulting in different reactivity and biological activity.

    6-nitroquinoxalin-2-one: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.

Uniqueness

6-amino-4aH-quinoxalin-2-one is unique due to the presence of the amino group at the 6-position, which enhances its reactivity and potential for various chemical transformations. This structural feature also contributes to its diverse biological activities and applications in medicinal chemistry .

Eigenschaften

Molekularformel

C8H7N3O

Molekulargewicht

161.16 g/mol

IUPAC-Name

6-amino-4aH-quinoxalin-2-one

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H,9H2

InChI-Schlüssel

CZFNDSVERGZVCR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=O)C=NC2C=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.